

4-Amino-2-chloro-3-nitropyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-chloro-3-nitropyridine

Cat. No.: B048866

[Get Quote](#)

An In-Depth Technical Guide to **4-Amino-2-chloro-3-nitropyridine**: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **4-Amino-2-chloro-3-nitropyridine**. We will delve into its fundamental properties, synthesis, and critical applications, providing not just procedures but the scientific rationale behind them. Our focus is on delivering actionable, field-proven insights grounded in established chemical principles.

Introduction: The Strategic Importance of a Versatile Heterocycle

4-Amino-2-chloro-3-nitropyridine is a highly functionalized pyridine derivative that serves as a crucial building block in modern organic and medicinal chemistry. Its strategic arrangement of amino, chloro, and nitro groups on the pyridine ring imparts a unique reactivity profile, making it an invaluable intermediate for synthesizing a diverse array of complex bioactive molecules.^[1] The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for specific transformations, while the amino group provides a key nucleophilic handle. This trifecta of functional groups allows for sequential, regioselective reactions, a cornerstone of efficient multi-step synthesis.

Its utility spans from the development of novel pharmaceuticals, including antiviral and anti-cancer agents, to the formulation of advanced agrochemicals like herbicides and fungicides.[\[1\]](#) [\[2\]](#)[\[3\]](#) This guide provides the foundational knowledge required to effectively harness the synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and synthesis. All experimental designs, from reaction setup to purification and storage, are dictated by these fundamental characteristics.

Key Properties Summary

The quantitative data for **4-Amino-2-chloro-3-nitropyridine** are summarized below for quick reference.

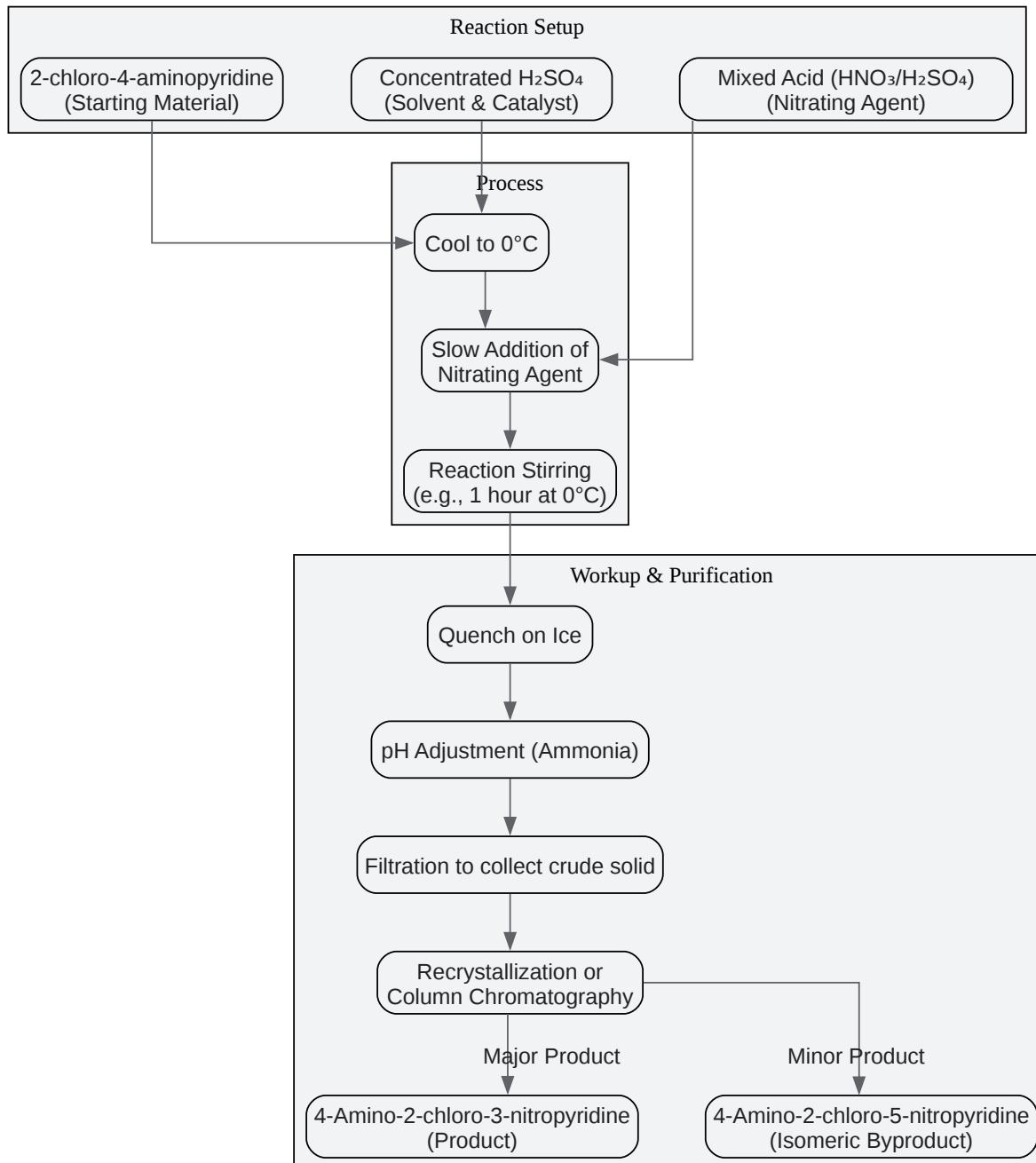
Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ ClN ₃ O ₂	[1] [4]
Molecular Weight	173.56 g/mol	[4] [5] [6]
CAS Number	2789-25-5	[2] [4] [5]
Appearance	Yellow to very pale yellow solid	[1] [5] [7]
Melting Point	179-187 °C; can decompose around 205-207 °C	[3] [5] [7]
Purity	Typically ≥95-98%	[1] [4] [7]
Solubility	Soluble in DMSO; crystallization from ethyl acetate is common	[3] [5]
Storage Conditions	Store at 0-8 °C, under inert gas (Argon)	[1] [8]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Representative NMR data are provided below.

- $^1\text{H-NMR}$ (DMSO-d₆, 500 MHz): δ 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H, -NH₂), 6.83 (d, J = 6.0 Hz, 1H)[3].
- $^{13}\text{C-NMR}$ (DMSO-d₆, 125 MHz): δ 149.54, 149.24, 142.69, 142.33, 122.45[3].


Causality Insight: The downfield chemical shifts observed in the NMR spectra are characteristic of the deshielding effects from the electron-withdrawing nitro group and the electronegative chlorine atom on the pyridine ring. The broad singlet for the amino protons is typical due to quadrupole broadening and exchange phenomena.

Synthesis: Regioselective Nitration and Isomer Control

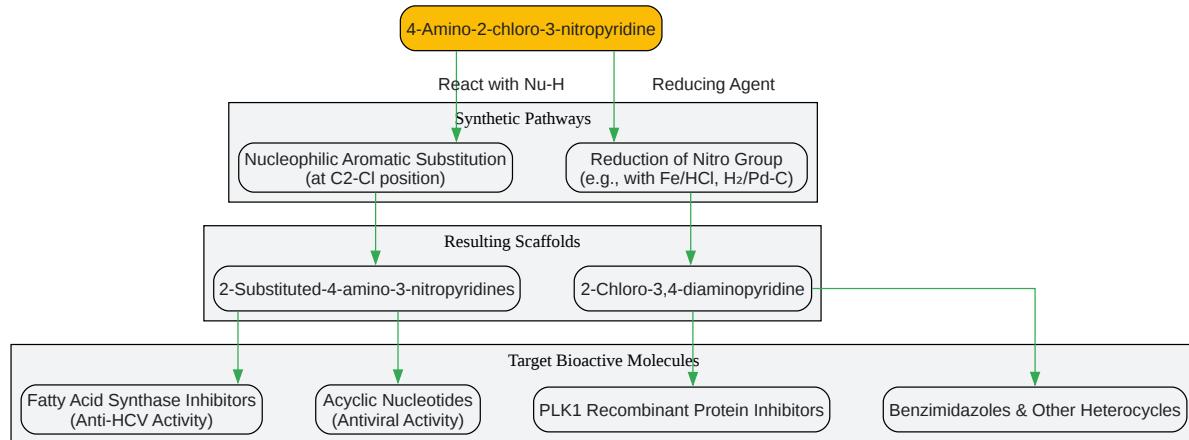
The most common and industrially relevant synthesis of **4-Amino-2-chloro-3-nitropyridine** involves the electrophilic nitration of 2-chloro-4-aminopyridine.[9] The choice of reagents and reaction conditions is critical for maximizing the yield of the desired 3-nitro isomer over the 5-nitro byproduct.

Reaction Workflow

The synthesis is typically a one-pot reaction followed by purification to separate the isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Amino-2-chloro-3-nitropyridine**.


Mechanistic Considerations

The directing effects of the substituents on the pyridine ring govern the regioselectivity of the nitration. The amino group at the C4 position is a powerful ortho-, para- director. However, under the strongly acidic conditions (conc. H_2SO_4), it is protonated to form an ammonium ion (NH_3^+), which is a meta-directing and deactivating group. Concurrently, the chlorine at C2 is a deactivating but ortho-, para- director. The interplay of these electronic effects, along with steric hindrance, favors nitration at the C3 and C5 positions. The formation of the 3-nitro isomer is generally favored, but the 5-nitro isomer is a common and significant byproduct that must be removed during purification.^[9]

Key Applications in Drug Development and Research

The synthetic value of **4-Amino-2-chloro-3-nitropyridine** lies in its ability to act as a versatile scaffold. The chlorine atom at the C2 position is an excellent leaving group for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions, while the nitro group can be readily reduced to an amine, opening avenues for further functionalization.

Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Amino-2-chloro-3-nitropyridine** in drug discovery.

Notable Examples

- **Antiviral Agents:** The compound is a documented reagent for synthesizing imidazopyridine-based inhibitors of fatty acid synthase, which exhibit anti-HCV activity.[2][3] It is also used to prepare acyclic nucleotides related to clitocine, which possess antiviral properties.[2][3]
- **Enzyme Inhibitors:** It serves as a precursor for molecules that inhibit E1 activating enzymes, adenosine homocysteine hydrolase, and PLK1 recombinant proteins, all of which are significant targets in oncology and other therapeutic areas.[9]
- **Agrochemicals:** In agricultural chemistry, its structural motifs are incorporated into herbicides and pesticides, contributing to effective crop protection.[1]

Experimental Protocols

The following protocols are presented as a validated starting point. Researchers should always perform their own risk assessment and optimization.

Protocol: Synthesis of 4-Amino-2-chloro-3-nitropyridine

This protocol is adapted from established literature procedures.[\[5\]](#)[\[9\]](#)

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-4-aminopyridine (e.g., 10.0 g, 0.078 mol) to concentrated sulfuric acid (80 mL).
- **Cooling:** Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.
- **Nitration:** Slowly add potassium nitrate (7.86 g, 0.0784 mol) portion-wise, ensuring the internal temperature does not exceed 5 °C.
 - **Self-Validating Check:** Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.
- **Reaction:** Once the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
- **Workup:** Carefully pour the reaction mixture onto crushed ice (approx. 400 g).
- **Neutralization:** Adjust the pH of the resulting slurry to ~3 by the slow addition of concentrated aqueous ammonia. A yellow precipitate will form.
 - **Causality Insight:** Adjusting the pH precipitates the product from the acidic solution. Over-basification should be avoided.
- **Isolation:** Stir the mixture for 15 minutes, then collect the solid crude product by vacuum filtration. Wash the filter cake with cold water.
- **Purification:** The crude product, a mixture of 3-nitro and 5-nitro isomers, can be purified by recrystallization from a suitable solvent like ethyl acetate or by silica gel column

chromatography (eluting with an ethyl acetate/petroleum ether gradient) to yield pure **4-amino-2-chloro-3-nitropyridine**.^[5]

Protocol: Example of a Downstream S_nAr Reaction

This protocol illustrates a typical nucleophilic substitution at the C2 position.^[5]

- Setup: To a solution of **4-Amino-2-chloro-3-nitropyridine** (1.73 mmol) in absolute ethanol (10 mL), add triethylamine (0.5 mL, 3.58 mmol) and the desired nucleophile (e.g., an aniline derivative, 1.99 mmol).
- Reaction: Heat the mixture at reflux for 8 hours. Monitor the reaction progress by TLC.
 - Expertise Insight: Triethylamine acts as a base to scavenge the HCl byproduct, driving the reaction to completion. Ethanol is a common polar protic solvent for such reactions.
- Workup: After the reaction is complete, remove the solvent under vacuum.
- Purification: Add water to the residue to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the product using silica gel column chromatography to obtain the pure 2-substituted derivative.

Safety and Handling

Proper handling of **4-Amino-2-chloro-3-nitropyridine** is essential due to its potential hazards.

- Hazards: The compound is classified as harmful if swallowed and is an irritant to the eyes, skin, and respiratory system.^{[2][5]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^{[10][11]}
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^{[10][11]} Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[11] For long-term stability, storage at 2-8°C is recommended.^[10]

- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]
 - Skin: Wash off immediately with soap and plenty of water.[11]
 - Ingestion: Rinse mouth with water and seek immediate medical attention.[10]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10]

Conclusion

4-Amino-2-chloro-3-nitropyridine is a high-value synthetic intermediate with a proven track record in the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for predictable and efficient synthetic transformations. By understanding its physicochemical properties, mastering its synthesis and purification, and adhering to strict safety protocols, researchers can effectively leverage this versatile compound to advance programs in drug discovery, medicinal chemistry, and materials science.

References

- Synchem. (n.d.). **4-Amino-2-chloro-3-nitropyridine**.
- ChemBK. (2024). **4-AMINO-2-CHLORO-3-NITROPYRIDINE**.
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- Pipzine Chemicals. (n.d.). **4-Amino-2-Chloro-3-Nitropyridine**.
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine.
- Oakwood Chemical. (2025). Safety Data Sheet - 4-Amino-3-nitropyridine.
- Amerigo Scientific. (n.d.). 4-Amino-2-chloro-3-nitro pyridine.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- Strem Chemicals. (n.d.). **4-Amino-2-chloro-3-nitropyridine**, min 97% (GC), 100 grams.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]
- 4. synchem.de [synchem.de]
- 5. echemi.com [echemi.com]
- 6. 4-Chloro-3-nitropyridin-2-amine | C5H4CIN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Amino-2-chloro-3-nitropyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048866#4-amino-2-chloro-3-nitropyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com